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Abstract

Ivarmacitinib, also known as SHR0302, is a potent and selective oral inhibitor of Janus kinase
1 (JAK1).[1] As a key mediator in the signaling of numerous pro-inflammatory cytokines, JAK1
is a validated therapeutic target for a range of autoimmune and inflammatory diseases.[2] The
selective inhibition of JAK1 over other JAK family members is hypothesized to offer a favorable
safety profile by minimizing off-target effects. This technical guide provides a comprehensive
overview of the preclinical toxicology studies conducted on Ivarmacitinib, presenting key
quantitative data, detailed (where available) and standardized experimental protocols, and
visualizations of relevant biological pathways and experimental workflows. The information
herein is intended to serve as a valuable resource for researchers and professionals involved
in the development of JAK inhibitors and other small molecule therapeutics.

Mechanism of Action: The JAK-STAT Signaling
Pathway

Ivarmacitinib exerts its therapeutic effect by inhibiting the Janus kinase 1 (JAK1) enzyme, a
critical component of the JAK-STAT signaling pathway. This pathway is a primary mechanism
for signal transduction for a wide array of cytokines and growth factors involved in immunity
and inflammation.
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Upon ligand binding, cytokine receptors dimerize, bringing associated JAKs into close
proximity. This facilitates their trans-phosphorylation and activation. Activated JAKs then
phosphorylate tyrosine residues on the receptor's intracellular domain, creating docking sites
for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are
subsequently phosphorylated by the JAKs, leading to their dimerization and translocation to the
nucleus, where they modulate the transcription of target genes.

Ivarmacitinib, by selectively inhibiting JAK1, disrupts this signaling cascade, thereby
downregulating the inflammatory response.
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Figure 1: lvarmacitinib's Inhibition of the JAK1-STAT Signaling Pathway.
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Preclinical Toxicology Program Overview

A comprehensive preclinical toxicology program was conducted to characterize the safety
profile of Ivarmacitinib. This program included single-dose and repeat-dose toxicity studies in
both rodent and non-rodent species, as well as evaluations of genotoxicity, carcinogenicity, and
reproductive toxicity. The following diagram illustrates a typical workflow for such a program.
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Figure 2: A Generalized Workflow for Preclinical Toxicology Assessment.
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Summary of Key Preclinical Toxicology Findings

The following tables summarize the quantitative data from key repeat-dose toxicity studies of
Ivarmacitinib.

Table 1: Repeat-Dose Toxicity Study in Mice

Parameter Details

Species Mouse (Strain not specified)

Duration 3 months

Route of Administration Oral (gavage)

Dose Levels 0 (vehicle), 10, 30, 60, and 120/90 mg/kg/day

- Mortality and CNS clinical signs (tremors,
ataxia, hypoactivity, myoclonic jerking, and

recumbency) were observed at doses = 60

Key Findings ]
mg/kg/day. - Centrilobular hepatocellular
hypertrophy (considered non-adverse) was
noted.

No-Observed-Adverse-Effect-Level (NOAEL) 30 mg/kg/day

Table 2: Neurotoxicity Study in Monkeys
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Parameter Details

Species Monkey (Species not specified)
Duration 4 days

Route of Administration Oral

Dose Levels 60 mg/kg

- Abnormal, involuntary muscle contractions,
Key Findings interpreted as myoclonus or intentional tremors,

were observed in 2 out of 6 animals.

No-Observed-Adverse-Effect-Level (NOAEL) 10 mg/kg (from a 14-day study)

Experimental Protocols (Standardized)

While specific, detailed protocols for the lvarmacitinib preclinical studies are not publicly
available, the following represents standardized methodologies for the types of studies
conducted.

Repeat-Dose Oral Toxicity Study in Rodents (e.g., 90-
Day Mouse Study)

o Objective: To evaluate the potential toxicity of Ivarmacitinib following repeated oral
administration over a 90-day period in mice.

e Test System:

o Species: Mouse (e.g., CD-1 or C57BL/6).

o Number of Animals: Typically 10 males and 10 females per dose group.
e Dose Groups:

o Control (vehicle).

o Low Dose.
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o Mid Dose.

o High Dose (intended to produce some toxicity but not mortality).

e Administration:
o Route: Oral gavage.
o Frequency: Once dalily.
o Duration: 90 days.
e Observations and Examinations:
o Mortality and Morbidity: Twice daily.
o Clinical Observations: Dalily, including changes in skin, fur, eyes, and general behavior.
o Body Weight and Food Consumption: Weekly.
o Ophthalmology: Prior to initiation and at termination.
o Clinical Pathology: At termination, including hematology, clinical chemistry, and urinalysis.
o Gross Necropsy: At termination, all animals are subjected to a full necropsy.
o Organ Weights: Key organs are weighed.

o Histopathology: A comprehensive list of tissues from control and high-dose animals are
examined microscopically. Any target organs are also examined in the lower dose groups.

o Toxicokinetics: Blood samples are collected at specified time points to determine the
systemic exposure to lvarmacitinib and/or its metabolites.

Neurotoxicity Assessment in Non-Human Primates

» Objective: To evaluate the potential neurotoxic effects of lvarmacitinib in a non-human
primate model.
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e Test System:

o Species: Cynomolgus or Rhesus monkeys.

o Number of Animals: A small number of animals per group (e.g., 3-6 per sex).

e Dose Groups:

o Control (vehicle).

o One or more dose levels of Ivarmacitinib.

o Administration:

o Route: Oral (e.g., gavage or in a palatable treat).

o Frequency and Duration: As determined by the study design (e.g., single dose or short-
term repeat dose).

¢ Observations and Examinations:

o

Detailed Clinical Observations: Frequent observations for any behavioral changes,
tremors, convulsions, changes in posture or gait, and other neurological signs.

o Functional Observational Battery (FOB): A series of standardized tests to assess sensory,
motor, and autonomic function.

o Video Recording: To allow for detailed review of any abnormal behaviors.
o Electroencephalography (EEG): May be used to assess brain electrical activity.

o Necropsy and Histopathology: At termination, with a focus on the central and peripheral
nervous systems.

Genotoxicity, Carcinogenicity, and Reproductive
Toxicology
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A full battery of genotoxicity, carcinogenicity, and reproductive and developmental toxicity
studies were reportedly conducted for Ivarmacitinib. While specific results are not publicly
available, these studies are standard components of a preclinical safety assessment package.

o Genotoxicity: These studies assess the potential for a drug to cause damage to genetic
material. A standard battery typically includes:

o Atest for gene mutation in bacteria (Ames test).
o An in vitro cytogenetic test in mammalian cells or an in vitro mouse lymphoma assay.
o An in vivo test for chromosomal damage using rodent hematopoietic cells.

o Carcinogenicity: These long-term studies (typically 2 years in rodents) evaluate the
tumorigenic potential of a drug. They are generally required for drugs intended for chronic
use.

o Reproductive and Developmental Toxicology: These studies are designed to identify any
effects of the drug on fertility, embryonic and fetal development, and pre- and postnatal
development.

Conclusion

The preclinical toxicology data available for lIvarmacitinib suggest a safety profile consistent
with a selective JAK1 inhibitor. The identified target organs and dose-limiting toxicities in animal
models provide valuable information for monitoring in human clinical trials. The No-Observed-
Adverse-Effect-Levels (NOAELS) established in these studies are critical for determining a safe
starting dose in humans. This technical guide summarizes the key findings and provides a
framework for understanding the preclinical safety assessment of lvarmacitinib. For further
details, it is recommended to consult the full regulatory submission documents when they
become publicly available.
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ivarmacitinib]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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